molecular formula C15H19N7 B5967501 4-(1-methylpyrazol-4-yl)-N-[1-(2-methylpyrazol-3-yl)propyl]pyrimidin-2-amine

4-(1-methylpyrazol-4-yl)-N-[1-(2-methylpyrazol-3-yl)propyl]pyrimidin-2-amine

Cat. No.: B5967501
M. Wt: 297.36 g/mol
InChI Key: ISGAGGCVHGJMFN-UHFFFAOYSA-N
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Description

4-(1-methylpyrazol-4-yl)-N-[1-(2-methylpyrazol-3-yl)propyl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with pyrazole groups

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-N-[1-(2-methylpyrazol-3-yl)propyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7/c1-4-12(14-6-8-17-22(14)3)19-15-16-7-5-13(20-15)11-9-18-21(2)10-11/h5-10,12H,4H2,1-3H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGAGGCVHGJMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NN1C)NC2=NC=CC(=N2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methylpyrazol-4-yl)-N-[1-(2-methylpyrazol-3-yl)propyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole intermediates, followed by their coupling with the pyrimidine core under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1-methylpyrazol-4-yl)-N-[1-(2-methylpyrazol-3-yl)propyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(1-methylpyrazol-4-yl)-N-[1-(2-methylpyrazol-3-yl)propyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-methylpyrazol-4-yl)-N-[1-(2-methylpyrazol-3-yl)propyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylpyrazol-1-yl)ethanol: A related compound with a simpler structure, often used in similar applications.

    2,4,6-tris(4-methylpyrazol-1-yl)-1,3,5-triazine: Another related compound with multiple pyrazole groups, used in coordination chemistry and catalysis.

Uniqueness

4-(1-methylpyrazol-4-yl)-N-[1-(2-methylpyrazol-3-yl)propyl]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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